Ethyl 3-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
This compound is a complex organic molecule with the molecular formula C23H23NO6S2 . It contains functional groups such as ester, amide, and sulfone, which are commonly found in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . The exact structure would need to be confirmed by these or similar methods.Scientific Research Applications
Synthetic Applications and Reactivity
Reagent for Nucleophilic Side Chains of Proteins : Compounds with sulfonyl and carbonyl functionalities serve as reagents for targeting nucleophilic side chains in proteins, offering a way to study protein structure and function through selective modification of amino acids like lysine, cysteine, and tyrosine under specific conditions (Llamas et al., 1986).
Anticancer Activity : Novel thiophene derivatives, including those with carboxylate esters, have been synthesized and evaluated for anticancer activity, showing promise against various tumor cell lines. This suggests that structurally similar compounds may have potential for development into therapeutic agents (Mohareb et al., 2016).
Corrosion Inhibition : Pyran derivatives, which share some structural similarities with thiophene carboxylates, have demonstrated significant corrosion inhibition efficiency, indicating potential applications in materials science and engineering (Saranya et al., 2020).
Photochemically Induced Radical Alkenylation : The study of photochemically induced reactions in compounds containing sulfonyl groups suggests methodologies for C-H bond alkenylation, providing pathways for the synthesis of complex organic molecules (Amaoka et al., 2014).
Chemical Stability and Reactivity
Hole Transport Enhancing Effects : Studies on poly(3,4-ethylenedioxythiophene) and its derivatives have highlighted the potential for enhancing hole transport in organic electronic devices, suggesting that compounds with thiophene and sulfonyl functionalities might be useful in modifying electronic properties of materials (Yang et al., 2012).
Selective Hydrolysis : Research into selective hydrolysis of esters, including methanesulfonate esters, can provide insights into the chemical stability and reactivity of similar sulfonyl-containing compounds, potentially informing synthetic strategies for pharmaceuticals or organic materials (Chan et al., 2008).
Mechanism of Action
While the exact mechanism of action for this compound is not known, a study on a similar compound showed that it exhibited more negative value of binding free energy (−8.15 kcal/mol) than tamoxifen (−7.00 kcal/mol), suggesting it might have a cytotoxic activity potency against breast cancer through ERα inhibition .
Future Directions
Properties
IUPAC Name |
ethyl 3-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6S2/c1-3-30-23(26)22-19(15-20(31-22)16-7-5-4-6-8-16)24-21(25)13-14-32(27,28)18-11-9-17(29-2)10-12-18/h4-12,15H,3,13-14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMARYUIANXQRKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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